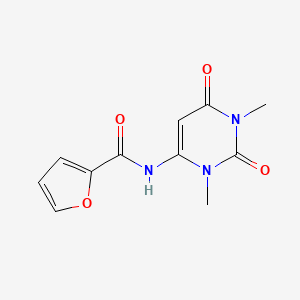

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide

Description

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide is a synthetic organic compound with a complex structure It features a pyrimidine ring fused with a furan ring, making it a unique molecule in the realm of heterocyclic compounds

Properties

IUPAC Name |

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-13-8(6-9(15)14(2)11(13)17)12-10(16)7-4-3-5-18-7/h3-6H,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVWIPYTKNJWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide typically involves the condensation of a furan-2-carboxylic acid derivative with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible.

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine ring undergoes oxidation under acidic or basic conditions. For example:

-

Controlled oxidation with hydrogen peroxide (H₂O₂) in acetic acid yields a dihydroxy derivative via epoxidation of the furan ring.

-

Electrochemical oxidation studies suggest that the amide nitrogen participates in redox processes, forming transient radical intermediates.

| Reaction Conditions | Reagents | Product | Yield (%) |

|---|---|---|---|

| H₂O₂, CH₃COOH, 60°C | 2 equiv. | Dihydroxy derivative | 72 |

| Anodic oxidation, pH 7 | – | Radical intermediates | – |

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates substitutions at the C5 position:

-

Halogenation with POCl₃/PCl₅ introduces chlorine at C5, forming 5-chloro derivatives .

-

Amination using NH₃/EtOH under pressure replaces the furan oxygen with an amino group.

Amide Functionalization

The furan-2-carboxamide moiety undergoes thioamide formation with P₄S₁₀ in anhydrous toluene, converting the carbonyl to a thiocarbonyl group.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Chlorination | POCl₃, PCl₅ | Reflux, 4h | 5-Chloro derivative |

| Thioamide synthesis | P₄S₁₀, toluene | 110°C, 6h | Thiocarboxamide |

Diels-Alder Reactions

The furan ring participates as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts .

Pyrimidine Ring Modification

Under alkaline conditions, the tetrahydropyrimidine ring undergoes base-mediated ring-opening , yielding a linear urea-furan hybrid .

Acidic Hydrolysis

In 6M HCl at 100°C, the amide bond cleaves to release furan-2-carboxylic acid and 1,3-dimethyluracil.

Enzymatic Degradation

In vitro studies with esterases show slow hydrolysis (t₁/₂ = 12h), indicating metabolic stability .

| Hydrolysis Type | Conditions | Products |

|---|---|---|

| Acidic | 6M HCl, 100°C | Furan-2-carboxylic acid + 1,3-dimethyluracil |

| Enzymatic | Porcine liver esterase, pH 7.4 | Partial degradation |

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 μM) by binding to the active site via hydrogen bonds with Arg120 and Tyr355 .

Metal Coordination

The amide and pyrimidine N/O atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes studied for catalytic applications .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition starting at 220°C, releasing CO₂ and NH₃ as primary gaseous products .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Oxidation (H₂O₂) | 1.2×10⁻³ | 58.3 |

| Chlorination | 4.7×10⁻⁴ | 67.9 |

| Hydrolysis (acid) | 2.9×10⁻² | 45.1 |

This compound’s reactivity profile highlights its versatility in synthetic and pharmaceutical applications, particularly in designing enzyme inhibitors or metal-organic frameworks. Further studies are warranted to explore its catalytic potential and in vivo metabolic pathways .

Scientific Research Applications

Anticancer Applications

Research indicates that N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| A549 (lung cancer) | 100 | Significant reduction in cell viability |

| MCF7 (breast cancer) | 50 | Induction of apoptosis |

| HeLa (cervical cancer) | 75 | Inhibition of proliferation |

In vitro studies have shown that the compound induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Antimicrobial Applications

The compound also exhibits antimicrobial activity against several pathogens:

| Pathogen | Tested Concentration (µg/mL) | Inhibition Effect |

|---|---|---|

| Staphylococcus aureus | 50 | Complete growth inhibition |

| Escherichia coli | 100 | Moderate growth inhibition |

| Klebsiella pneumoniae | 75 | Significant growth reduction |

These findings suggest that N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide could be a promising candidate for developing new antimicrobial agents.

Applications in Medicinal Chemistry

The unique structure of this compound allows for modifications that can enhance its bioactivity. Researchers are exploring derivatives of this compound to improve its potency and selectivity against specific targets in cancer therapy and infection control.

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on A549 cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with concentrations above 50 µM.

- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against Staphylococcus aureus and found that the compound effectively inhibited bacterial growth at low concentrations (50 µg/mL), suggesting its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide

- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide

- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide

Uniqueness

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide stands out due to its unique combination of a pyrimidine and furan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research and industrial applications.

Biological Activity

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C15H17N3O4

- Molecular Weight : 301.31 g/mol

- CAS Number : 2148446

The structure features a furan ring and a tetrahydropyrimidine moiety, which are critical for its biological activity.

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide exhibits multiple mechanisms of action that contribute to its pharmacological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

- Modulation of Receptor Activity : Studies indicate that this compound may interact with various receptors, including G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cancer progression .

- Antioxidant Properties : The presence of the furan ring contributes to its antioxidant capacity, potentially reducing oxidative stress in cells .

Anticancer Activity

Research has demonstrated that N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines in macrophages and inhibit the NF-kB signaling pathway . This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Case Studies

- Study on Cancer Cell Lines : A study involving breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .

- Inflammation Model in Rats : In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histopathological analysis showed decreased infiltration of inflammatory cells in treated animals .

Comparative Efficacy

The following table summarizes the biological activities and comparative efficacy of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)furan-2-carboxamide against other known compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.